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Eduline

Cat. No.: B189076
CAS No.: 6878-08-6
M. Wt: 265.31 g/mol
InChI Key: GFUAPSNFZWUMBP-UHFFFAOYSA-N
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Description

Contextualization of Eduline within the Quinolone Alkaloid Class

This compound belongs to the quinoline (B57606) alkaloid class, a significant group of nitrogen-based heterocyclic compounds nih.govresearchgate.netmdma.ch. Quinoline alkaloids are characterized by a quinoline core structure, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring researchgate.net. This structural motif is found in a wide range of natural products and has been recognized for diverse pharmacological applications researchgate.net. This compound is specifically identified as a 2-phenyl-4-quinolone alkaloid nih.gov. Other well-known quinoline alkaloids include quinine (B1679958) and camptothecin, which have played historical roles in the development of antimalarial and anticancer drugs, respectively nih.gov.

Historical Overview of Chemical Studies on this compound

Chemical studies on this compound have involved its isolation from natural sources and its synthesis. This compound has been reported to occur in several plant species, including Skimmia japonica, Casimiroa edulis (Mexican apple), and Orixa japonica nih.govbiodeep.cn. Its isolation from Orixa japonica was reported, and its identity was confirmed through synthesis mdma.ch. Early studies on Skimmia japonica also identified this compound alongside other alkaloids like dictamnine (B190991) and skimmianine (B1681810) researchgate.net.

Synthetic routes for this compound have been developed. One method involves the reaction of 5-methoxy-N-methylisatoic anhydride (B1165640) with acetophenone (B1666503) mdma.chresearchgate.net. This reaction produces this compound in notable yields researchgate.netresearchgate.net. More recent research has explored alternative synthetic approaches, including a copper-catalyzed tandem C–N and C–C bond formation reaction, which can furnish 2-substituted-4-(1H)-quinolones like this compound from different starting materials acs.org.

Structural Characterization and Precise Chemical Nomenclature of this compound

This compound has the molecular formula C₁₇H₁₅NO₂ nih.govnaturalproducts.netuni.lu. Its precise chemical nomenclature, according to IUPAC, is 6-methoxy-1-methyl-2-phenylquinolin-4-one nih.govuni.lu. It is also known by synonyms such as 6-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone nih.gov.

The structure of this compound consists of a quinolin-4-one core substituted with a methoxy (B1213986) group at position 6, a methyl group at position 1 (on the nitrogen atom), and a phenyl group at position 2 nih.govuni.lu. Structural characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy, have been employed to confirm the connectivity and arrangement of atoms in the this compound molecule mdma.chnih.gov. Mass spectrometry data also contributes to its identification nih.gov.

The physical description of this compound is a solid nih.gov. Its melting point has been reported to be between 187 and 188 °C nih.gov.

Interactive data tables can be generated based on available chemical and physical properties:

PropertyValueSource
Molecular FormulaC₁₇H₁₅NO₂PubChem nih.gov
Molecular Weight265.31 g/mol PubChem nih.gov
IUPAC Name6-methoxy-1-methyl-2-phenylquinolin-4-onePubChem nih.gov
CAS Registry Number6878-08-6PubChem nih.gov
Physical StateSolidPubChem nih.gov
Melting Point187 - 188 °CPubChem nih.gov
PropertyValue (Computed)Source
Monoisotopic Mass265.110278721 DaPubChem nih.gov
XLogP33.3PubChem nih.gov
Heavy Atom Count20COCONUT naturalproducts.net
Aromatic Ring Count3COCONUT naturalproducts.net
Rotatable Bond Count2COCONUT naturalproducts.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2 B189076 Eduline CAS No. 6878-08-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6878-08-6

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

6-methoxy-1-methyl-2-phenylquinolin-4-one

InChI

InChI=1S/C17H15NO2/c1-18-15-9-8-13(20-2)10-14(15)17(19)11-16(18)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

GFUAPSNFZWUMBP-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3

melting_point

187-188°C

physical_description

Solid

Synonyms

eduline

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Eduline

Botanical Sources and Distribution of Naturally Occurring Eduline

This compound has been reported to occur in several plant species, particularly within the Rutaceae family, known for its rich alkaloid content. Notable botanical sources include Skimmia japonica, Casimiroa edulis, and Orixa japonica. nih.govdss.go.th

Skimmia japonica : This evergreen shrub, native to East Asia, including Japan and Taiwan, is recognized as a source of this compound. nih.govresearchgate.netplantaedb.com

Casimiroa edulis : Also known as white sapote, this species has been reported to contain this compound. nih.govdss.go.thnaturalproducts.net

Orixa japonica : This plant is another documented botanical source of this compound. nih.govdss.go.thresearchgate.net

The presence of this compound in these species highlights its distribution within specific plant genera and families.

Advanced Extraction and Purification Techniques for Natural this compound

The isolation of natural products like this compound from plant matrices typically involves a series of extraction and purification steps. While specific detailed protocols solely for this compound are not extensively detailed in the provided search results, general advanced techniques applicable to alkaloid isolation from plant sources can be inferred.

Traditional methods often involve solid-liquid extraction using various solvents, followed by purification steps. dergipark.org.tr More advanced techniques aim to improve efficiency, yield, and purity. These can include:

Modern Solid-Liquid Extraction Techniques: Techniques like accelerated solvent extraction (ASE), also known as pressurized fluid extraction (PFE) or pressurized liquid extraction (PLE), can be faster and use less solvent compared to traditional methods. mdpi.com

Chromatographic Methods: Column chromatography is a common technique for separating and purifying bioactive compounds from crude extracts based on their differing affinities for a stationary phase. dergipark.org.tr High-Pressure Liquid Chromatography (HPLC) offers enhanced separation and purification capabilities. dergipark.org.tr

Solid-Phase Extraction (SPE): SPE is a semi-purification method that involves the adsorption of compounds onto a stationary phase followed by selective elution. mdpi.comintegra-biosciences.com

Magnetic Bead-Based Techniques: These techniques can be used for the rapid purification of various compounds, including nucleic acids and proteins, and the underlying principle of selective binding and separation can be applied to other molecules depending on the bead functionalization. integra-biosciences.comgeneall.comgeneall.com

The choice of extraction and purification method depends on the specific plant material, the concentration of this compound, and the desired purity level. Optimizing parameters such as solvent type, temperature, pressure, and extraction time is crucial for maximizing the yield and purity of isolated this compound.

Postulated Biosynthetic Pathways and Precursors to this compound

The biosynthesis of alkaloids in plants is a complex process often involving pathways derived from primary metabolism. While a specific detailed biosynthetic pathway for this compound is not provided in the search results, its classification as a quinoline (B57606) alkaloid suggests potential precursors and pathways common to this class of compounds. mdpi.com

Quinoline alkaloids are often derived from anthranilic acid. researchgate.net The biosynthesis of various plant hormones and secondary metabolites originates from key metabolic precursors such as amino acids, isoprenoids, and lipids. mdpi.com Aromatic amino acids like phenylalanine, tyrosine, and tryptophan are precursors for various plant secondary metabolites, including some alkaloids. mdpi.comuobabylon.edu.iq

The shikimic acid pathway is a significant route in the biosynthesis of many plant phenolics and aromatic amino acids, which can then serve as precursors for various secondary metabolites, including alkaloids. uobabylon.edu.iq

Further detailed research is likely required to fully elucidate the specific enzymatic steps and precursors involved in the biosynthesis of this compound within its natural sources.

Synthetic Strategies and Approaches to Eduline

Retrosynthetic Disconnection Analysis of the Eduline Core Structure

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex organic molecules like this compound. This approach involves working backward from the target molecule to simpler, readily available starting materials by identifying key disconnections. For this compound, a 4-quinolone alkaloid, potential retrosynthetic disconnections can be envisioned based on the construction of the quinoline (B57606) ring system and the introduction of substituents.

A key feature of the this compound structure is the fused bicyclic quinoline core, featuring a phenyl substituent at the 2-position, a methyl group on the nitrogen, and a methoxy (B1213986) group on the aromatic ring. nih.govuni.lu A common strategy for constructing the quinoline core involves forming the carbon-nitrogen and carbon-carbon bonds that create the heterocyclic ring.

Considering the established synthesis from N-methylisatoic anhydride (B1165640) and acetophenone (B1666503), a retrosynthetic disconnection could involve breaking the bonds formed in this reaction. This would lead back to N-methylisatoic anhydride and a synthon equivalent to the enolate of acetophenone. This highlights the importance of forming the C-C bond between the methyl group of acetophenone (which becomes the C-2 of the quinoline ring) and the activated carbonyl carbon derived from isatoic anhydride, as well as the C-N bond that closes the ring.

Another potential disconnection could be related to the aromatic substitution pattern or the introduction of the N-methyl group or the methoxy group. However, the synthesis from N-methylisatoic anhydride and 5-methoxyacetophenone (or a similarly substituted acetophenone) suggests that these functionalities are typically present in the starting materials.

General retrosynthetic principles for constructing quinoline rings often involve reactions that build the heterocyclic system from an aniline (B41778) derivative and a carbonyl compound or equivalent. fishersci.at Applying these principles to this compound would involve considering precursors that, upon cyclization and functionalization, would yield the desired 4-quinolone structure with the correct substitution pattern.

Established Total Synthesis Routes for this compound

Several synthetic approaches have been developed for the total synthesis of this compound. One prominent and efficient method involves the reaction of N-methylisatoic anhydride with the lithium enolate of acetophenone. fishersci.dknih.govereztech.com This one-step synthesis provides direct access to the N-methyl-2-aryl-4-quinolone core. Specifically, the reaction of 5-methoxy-N-methylisatoic anhydride with acetophenone yields this compound. fishersci.dk

Another reported route to 2-arylquinolone alkaloids, including this compound, involves the Diels-Alder reaction of 1,2,3-benzotriazine (B1250035) with enamines. nih.gov This approach offers an alternative strategy for constructing the quinoline ring system.

Detailed Mechanistic Investigations of Key Steps in this compound Total Synthesis (e.g., N-methylisatoic anhydride-acetophenone condensation)

The reaction between N-methylisatoic anhydride and the lithium enolate of acetophenone is a key step in one of the established syntheses of this compound. fishersci.dknih.gov The mechanism of this reaction involves the nucleophilic attack of the lithium enolate of acetophenone on the activated carbonyl carbon of the N-methylisatoic anhydride.

Following the initial attack, the isatoic anhydride ring opens, releasing carbon dioxide. The intermediate then undergoes cyclization, where the nitrogen atom attacks the carbonyl carbon derived from acetophenone, forming the quinolone ring system. Subsequent tautomerization leads to the aromatic 4-quinolone product, this compound. This one-step process is advantageous for its efficiency in assembling the core structure. fishersci.dknih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimization of reaction conditions is crucial for maximizing the yield and efficiency of chemical synthesis. For the synthesis of this compound from N-methylisatoic anhydride and acetophenone enolate, reported yields are around 70%. fishersci.dknih.gov

While specific detailed optimization studies for this compound synthesis were not extensively detailed in the immediate search results, general principles of reaction optimization in organic chemistry apply. These principles involve systematically varying parameters such as temperature, solvent, reaction time, concentration of reactants, and the nature of the base or catalyst used to identify the conditions that provide the highest yield and purity of the desired product. chem960.comyoutube.com

For reactions involving sensitive intermediates like enolates, controlling the reaction temperature and using appropriate solvents are particularly important. The use of lithium enolates in the reported synthesis suggests the need for anhydrous conditions and low temperatures to ensure the stability and reactivity of the nucleophile. fishersci.dknih.gov

Further optimization efforts could explore different bases for enolate formation, alternative solvents, or the use of additives to improve reaction rate, selectivity, and yield.

Stereochemical Control and Asymmetric Synthesis of this compound

This compound itself is a symmetrical molecule and does not possess a chiral center. nih.govuni.lu Therefore, stereochemical control in the context of this compound synthesis primarily relates to the potential for creating chiral intermediates or the synthesis of chiral analogs or related alkaloids that occur alongside this compound in nature.

The broader class of quinoline alkaloids, to which this compound belongs, includes many chiral compounds. uni.lu Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This is particularly important for natural products, as different enantiomers can have different biological activities.

While this compound itself does not require asymmetric synthesis, research into the synthesis of related chiral quinoline alkaloids often involves strategies for stereochemical control. These strategies can include the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries that are temporarily incorporated into the molecule to direct stereochemistry, or asymmetric catalysis using chiral catalysts.

The mention of this compound in the context of asymmetric synthesis and chiral auxiliaries nih.gov suggests that while this compound itself is achiral, synthetic efforts in this area might be aimed at producing chiral derivatives or related natural products, leveraging methodologies developed for the broader class of quinoline alkaloids.

Development of Novel Synthetic Methodologies for this compound

The development of novel synthetic methodologies in organic chemistry is driven by the need for more efficient, selective, and environmentally friendly routes to target molecules. For compounds like this compound, which can be accessed through established routes, novel methodologies could aim to improve yields, reduce the number of steps, use more readily available or less toxic reagents, or enable the synthesis of complex derivatives.

While the initial search did not reveal specific novel synthetic methodologies exclusively for this compound beyond the established routes, research in the synthesis of quinoline alkaloids is an active field. New methods for constructing the quinoline core or introducing substituents are continuously being developed.

Modern Catalytic Approaches in this compound Synthesis

Modern catalytic approaches play a significant role in organic synthesis by enabling reactions to proceed more efficiently and selectively, often under milder conditions. Catalysis can be homogeneous (catalyst in the same phase as reactants) or heterogeneous (catalyst in a different phase).

In the context of quinoline synthesis, various catalytic methods have been explored for related compounds. These can include transition metal catalysis (e.g., palladium-catalyzed couplings) for forming C-C and C-N bonds, organocatalysis, or biocatalysis (using enzymes). uni.lu

Although specific examples of modern catalytic approaches applied directly to the synthesis of this compound were not found in the initial search results, these methodologies hold potential for developing alternative or improved synthetic routes to this compound and other quinoline alkaloids. For instance, catalytic methods could be explored for the formation of the quinoline ring or for the selective introduction of the methoxy or N-methyl group.

The Diels-Alder reaction mentioned as a route to 2-arylquinolones nih.gov can sometimes be catalyzed, which could represent a catalytic approach to the this compound core, depending on the specific reaction conditions employed.

The absence of detailed reports on novel catalytic this compound syntheses in the immediate search results may indicate that the existing routes are considered sufficiently effective or that research in this specific area is less explored compared to other quinoline alkaloids. However, given the ongoing advancements in catalytic methodologies, future synthetic efforts towards this compound could potentially benefit from these developments.

Chemical Reactivity and Derivatization of Eduline

Functional Group Transformations and Modifications of the Eduline Scaffold

The quinolin-4(1H)-one core of this compound is a key feature influencing its reactivity. This heterocyclic system can undergo various transformations characteristic of amides, ketones, and aromatic rings. One notable aspect of 4-quinolinone derivatives is their capacity for keto-enol tautomerism, where the ketone group at the 4-position can interconvert with a hydroxyl group attached to a double bond. researchgate.net This tautomerism can impact the compound's reactivity and physical properties.

Modifications to the this compound scaffold can potentially target its functional groups: the methoxy (B1213986) group, the N-methyl group, the phenyl ring, and the quinolinone core itself. Reactions such as O-demethylation of the methoxy group, N-demethylation of the methyl group, electrophilic aromatic substitution on the phenyl or quinolinone rings, or reactions involving the carbonyl group at the 4-position are conceivable transformations, although specific detailed studies on these reactions applied directly to this compound were not extensively found in the search results. The inherent reactivity of the quinolinone system allows for a range of potential functional group interconversions and modifications to alter the scaffold's properties.

Synthesis and Characterization of this compound Derivatives and Analogs

The synthesis of this compound and its related compounds has been achieved through different methodologies. One reported one-step synthesis involves the reaction of 5-methoxy-N-methylisatoic anhydride (B1165640) with the lithium enolate of acetophenone (B1666503), yielding this compound in significant yield. researchgate.netcapes.gov.brresearchgate.netresearchgate.net This method provides a direct route to the quinolinone core with the desired substitution pattern.

Another synthetic approach for 2-aryl-4-quinolone alkaloids, including this compound, utilizes an iridium-catalyzed three-component coupling reaction of an aniline (B41778), an aromatic aldehyde, and acetaldehyde (B116499) (or 1,1-dimethoxyethane) to form the quinoline (B57606) intermediate, followed by N-methylation and oxidation. researchgate.net These synthetic methods highlight the versatility in constructing the this compound scaffold.

Characterization of this compound and its derivatives typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR), including 13C NMR, as well as mass spectrometry and potentially X-ray crystallography for solid-state analysis. nih.govresearchgate.net Computed properties such as molecular formula, molecular weight, XLogP, and predicted collision cross-section values also contribute to the characterization. nih.govnaturalproducts.netuni.luhmdb.ca

Analogs of this compound, such as Edulinine (B1212334), have also been synthesized. rsc.orgnih.govnih.gov The synthesis of edulinine analogues has been reported, and their structures confirmed, indicating ongoing research into related quinolinone structures. rsc.orgnih.gov

Regioselective Functionalization of this compound

Regioselectivity in the functionalization of this compound would involve directing reactions to specific positions on the quinolinone or phenyl rings, or selectively modifying one of the functional groups in the presence of others. While the general structure of this compound presents multiple potential sites for reaction (e.g., electrophilic substitution on the aromatic rings, reactions at the carbonyl group, modifications of the methoxy or N-methyl groups), detailed studies specifically demonstrating regioselective functionalization reactions of this compound were not prominently featured in the search results. However, the controlled synthesis methods described, such as the reaction of substituted isatoic anhydride and acetophenone derivatives, inherently control the initial regiochemistry of the quinolinone core formation. researchgate.netcapes.gov.brresearchgate.netresearchgate.net

Stereoselective Derivatization of this compound

Stereoselective derivatization of this compound would be relevant if reactions create new chiral centers or selectively react with existing ones (although this compound itself as depicted does not have chiral centers). The mention of "Diastereoselective syntheses of (Z)- and (E)-3-styrylquinolin-4(1H) derivatives" in the context of 4-quinolone chemistry suggests that stereoselective approaches are employed in the synthesis of related quinolinone derivatives. semanticscholar.org While direct information on stereoselective reactions applied to this compound was not found, the broader field of quinolinone synthesis and derivatization does involve stereochemical control, particularly when introducing substituents that create chiral centers or double bond geometry. The synthesis of stereoisomers, such as (S)-Edulinine and its (+)- and (R)-(+)-forms, further indicates that stereochemistry is a consideration in the synthesis of this compound-related compounds. nih.gov The synthesis of (+/-)-edulinine analogues also implies studies involving stereocenters. nih.gov

Mechanistic Studies of this compound's Specific Chemical Reactions

Detailed mechanistic studies focusing specifically on the chemical reactions of this compound were not extensively found in the provided search results. General principles of reaction mechanisms for quinolinone chemistry and the types of reactions this compound's functional groups might undergo (e.g., nucleophilic attack at the carbonyl, electrophilic aromatic substitution) would apply. Research into reaction mechanisms often involves step-by-step analysis of how reactants are converted to products, identifying intermediates and transition states. lumenlearning.com Computational methods are frequently used to gain deeper insight into reaction dynamics and mechanisms. u-szeged.hu While the importance of understanding reaction mechanisms for controlling chemical reactions is recognized, specific published studies detailing the mechanisms of reactions involving this compound itself were not readily apparent in the search results.

Advanced Analytical and Spectroscopic Characterization of Eduline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Eduline Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily 1H and 13C. For this compound (C17H15NO2), NMR provides detailed information about the types of atoms present, their electronic environments, and their connectivity.

Analysis of 1H and 13C NMR Chemical Shifts

1H NMR spectroscopy provides information on the number of distinct hydrogen atoms, their chemical environments, and their relative integrations, which correspond to the number of protons in each environment. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the nucleus, providing clues about the functional groups present and their proximity to electronegative atoms or aromatic systems. For this compound, signals corresponding to aromatic protons, the N-methyl group, and the methoxy (B1213986) group would be expected in characteristic chemical shift ranges.

13C NMR spectroscopy provides information on the carbon skeleton of the molecule. Both proton-decoupled and coupled 13C NMR spectra are typically acquired. The chemical shifts in 13C NMR are even more sensitive to the electronic environment than 1H shifts, allowing for the identification of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl, and aromatic carbons). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between CH, CH2, and CH3 groups tandfonline.com.

Interpretation of Spin-Spin Coupling Constants and NOE Data

Spin-spin coupling, observed as splitting of NMR signals, arises from the magnetic interaction between neighboring nuclei through chemical bonds. The magnitude of the coupling constant (J, measured in Hertz) is dependent on the number of bonds separating the interacting nuclei and the dihedral angle between them (for vicinal couplings). Analysis of 1H-1H coupling constants provides crucial information about the connectivity of protons and the rigidity or flexibility of the molecular framework.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unraveling complex molecular structures.

COSY (Correlation Spectroscopy) reveals correlations between protons that are spin-coupled to each other, providing direct information about proton-proton connectivity through bonds tandfonline.com.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached (one-bond 1H-13C correlations) tandfonline.com. This helps in assigning carbon signals based on assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (two- and three-bond 1H-13C correlations) tandfonline.com. This is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms, providing key information for piecing together the molecular skeleton.

These 2D NMR techniques, in conjunction with 1D NMR data, allow for the unambiguous assignment of signals and the complete elucidation of the chemical structure of this compound. Studies on related natural products have routinely employed these techniques for structure determination researchgate.netresearchgate.nettandfonline.com.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is critical for determining the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few millimass units, allowing for the determination of the exact molecular formula. For this compound, HRMS would confirm its molecular formula of C17H15NO2. PubChem lists the computed monoisotopic mass as 265.110278721 Da nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar and thermally labile compounds, producing primarily protonated or deprotonated molecular ions ([M+H]+ or [M-H]-) or adduct ions (e.g., [M+Na]+) tandfonline.comtandfonline.com. Analyzing the isotopic pattern of the molecular ion can further confirm the elemental composition.

Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), involves selecting the molecular ion and inducing its fragmentation. The resulting fragment ions provide structural information by revealing specific substructures that are lost. By analyzing the m/z values of the fragments and their relative abundances, a fragmentation pattern can be proposed, which helps in confirming the connectivity of atoms within the molecule. GC-MS data for this compound is available via PubChem, indicating its amenability to this technique which combines gas chromatography separation with mass spectrometric detection nih.gov.

X-ray Crystallography for Definitive this compound Structure and Absolute Configuration

X-ray crystallography is considered the gold standard for definitively determining the three-dimensional structure of a crystalline compound, including the precise positions of all atoms and, for chiral molecules, the absolute configuration instruct-eric.orgberkeley.edudomainex.co.uk. This technique requires a high-quality single crystal of the compound. When an X-ray beam is directed at the crystal, the X-rays diffract in a pattern that is unique to the arrangement of atoms within the crystal lattice youtube.com. By analyzing the diffraction pattern, the electron density map of the molecule can be generated, from which the atomic positions are determined.

While PubChem indicates that crystal structure data for this compound is available through SpringerMaterials nih.gov, specific details of an X-ray crystallographic study on this compound were not extensively detailed in the immediate search results. However, if suitable crystals of this compound can be obtained, X-ray crystallography would provide an unequivocal confirmation of the structure elucidated by spectroscopic methods and establish its absolute stereochemistry if applicable.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis of this compound (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the isolation, purification, purity assessment, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is widely used for separating components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase hplcvials.com. HPLC is suitable for analyzing a broad range of compounds, including those that are not volatile or are thermally labile hplcvials.comaocs.org. By using appropriate stationary phases (e.g., reversed-phase, normal-phase) and mobile phase gradients, this compound can be separated from impurities. The purity of a sample can be assessed by integrating the peak area corresponding to this compound in the chromatogram, and quantitative analysis can be performed using calibration curves prepared with known concentrations of pure this compound. HPLC has been used in studies involving the analysis of natural products, including those from plants where this compound is found researchgate.net.

Computational Chemistry and Theoretical Investigations of Eduline

Quantum Chemical Calculations on Eduline's Electronic Structure and Stability

A foundational understanding of this compound's chemical behavior begins with a detailed analysis of its electronic structure. This would be primarily achieved through quantum chemical calculations, most commonly employing Density Functional Theory (DFT).

Key parameters to be determined would include:

Optimized Molecular Geometry: The three-dimensional coordinates of each atom in this compound at its lowest energy state. This provides fundamental information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of these orbitals and their spatial distribution would indicate the most likely sites for nucleophilic and electrophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of intermolecular interactions.

Table 6.1.1: Calculated Electronic Properties of this compound

Parameter Value Units
Energy of HOMO Data not available eV
Energy of LUMO Data not available eV
HOMO-LUMO Gap Data not available eV
Dipole Moment Data not available Debye

This table represents a template for the type of data that would be generated from quantum chemical calculations on this compound. The values are currently unavailable in the public domain.

Reaction Pathway Modeling and Transition State Analysis for this compound Synthesis and Transformations

Computational modeling can provide profound insights into the mechanisms of chemical reactions involving this compound. This would involve mapping the potential energy surface for its synthesis or subsequent chemical transformations.

Essential components of this analysis would include:

Identification of Intermediates and Transition States: For a given reaction, all stable intermediates and the high-energy transition states that connect them would be located and their geometries optimized.

Activation Energy Barriers: The energy difference between the reactants and each transition state determines the kinetic feasibility of a particular reaction step.

Reaction Coordinate Analysis: By following the intrinsic reaction coordinate (IRC), the entire pathway from reactants to products via the transition state can be mapped, confirming the connection between stationary points.

Table 6.2.1: Calculated Activation Energies for a Postulated Transformation of this compound

Reaction Step Transition State Activation Energy (kcal/mol)
Step 1: Initial reactant to Intermediate 1 TS1 Data not available

This table illustrates the kind of data that would be obtained from reaction pathway modeling for a hypothetical reaction involving this compound.

Prediction and Interpretation of Spectroscopic Parameters for this compound

Computational methods are powerful tools for predicting and interpreting various types of molecular spectra. For this compound, this would involve:

NMR Spectroscopy: Calculation of the nuclear magnetic shielding tensors for ¹H and ¹³C nuclei would allow for the prediction of their chemical shifts. This is invaluable for structural elucidation and for confirming experimental assignments.

Infrared (IR) Spectroscopy: Computation of the vibrational frequencies and their corresponding intensities would generate a theoretical IR spectrum. This allows for the assignment of experimental absorption bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and their corresponding oscillator strengths, which would simulate the UV-Vis absorption spectrum. This provides insights into the electronic structure and chromophores within the molecule.

Table 6.3.1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Calculated Parameter Predicted Value Experimental Value (if available)
¹H NMR Chemical Shift (ppm) for H-x Data not available Data not available
¹³C NMR Chemical Shift (ppm) for C-y Data not available Data not available
IR Vibrational Frequency (cm⁻¹) for C=O stretch Data not available Data not available

This table is a template for the comparative data that would be generated from spectroscopic prediction studies on this compound.

Conformational Analysis and Molecular Interactions of this compound

Understanding the three-dimensional shapes that this compound can adopt and how it interacts with other molecules is crucial for predicting its biological activity and physical properties.

This would necessitate:

Conformational Search: A systematic or stochastic search of the potential energy surface to identify all low-energy conformers of this compound. The relative energies of these conformers would determine their populations at a given temperature.

Molecular Dynamics (MD) Simulations: Simulating the movement of this compound's atoms over time would provide insights into its flexibility and the dynamic interplay between different conformations.

Intermolecular Interaction Studies: Computational modeling of this compound's interactions with other molecules, such as water or a biological receptor, would reveal the nature and strength of these interactions (e.g., hydrogen bonding, van der Waals forces).

Table 6.4.1: Relative Energies of Stable Conformers of this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angle(s) (°)
Conformer 1 (Global Minimum) 0.00 Data not available
Conformer 2 Data not available Data not available

This table represents the type of output expected from a thorough conformational analysis of this compound.

Future Directions and Emerging Research Avenues in Eduline Chemistry

Exploration of Undiscovered Synthetic Pathways to Eduline and its Core Scaffold

The synthesis of the quinolinone core is a well-established field, with classic methods such as the Conrad-Limpach-Knorr and Gould-Jacobs reactions providing reliable access to this structural motif. mdpi.com However, the pursuit of novel and more efficient synthetic routes to this compound and its analogs remains a vibrant area of research. The exploration of undiscovered synthetic pathways is driven by the need for greater structural diversity, improved yields, and more environmentally benign processes.

Emerging strategies are moving beyond traditional condensation reactions. For instance, microwave-assisted organic synthesis has been shown to accelerate the formation of quinoline (B57606) derivatives, offering a greener and more efficient alternative. ajchem-a.com Another promising avenue is the development of transition metal-free cycloaddition reactions, which could provide novel disconnections and access to unique analogs of the this compound scaffold. researchgate.net Researchers are also investigating one-pot, multi-component reactions to construct the quinolinone core in a single, efficient step, minimizing waste and purification efforts. ajchem-a.com The application of photochemistry, using light to drive chemical reactions, also presents an exciting, yet-to-be-explored frontier for this compound synthesis. researchgate.net

A key objective in exploring new pathways is the ability to introduce a wide range of substituents onto the this compound scaffold. This is crucial for structure-activity relationship (SAR) studies and for fine-tuning the compound's properties for specific applications. Future synthetic efforts will likely focus on methods that allow for the late-stage functionalization of the this compound core, enabling the rapid generation of a library of derivatives.

Table 1: Comparison of Synthetic Strategies for Quinolinone Scaffolds

Synthetic StrategyDescriptionPotential Advantages for this compound Synthesis
Classic Condensations Established methods like Conrad-Limpach-Knorr and Gould-Jacobs reactions involving the cyclization of anilines with β-ketoesters. mdpi.comReliable and well-understood for constructing the basic quinolinone core.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates. ajchem-a.comReduced reaction times, potentially higher yields, and environmentally friendlier conditions.
Transition Metal-Free Cycloadditions Employs cycloaddition reactions without the need for metal catalysts. researchgate.netAvoids potentially toxic and expensive metal catalysts, offering novel synthetic disconnections.
One-Pot Multi-Component Reactions Combines multiple starting materials in a single reaction vessel to form the final product. ajchem-a.comIncreased efficiency, reduced waste, and simplified purification procedures.
Photochemical Synthesis Uses light to initiate and drive chemical transformations. researchgate.netPotential for unique reactivity and access to otherwise inaccessible structures.

Application of Novel Computational Methods to Elucidate Complex this compound Systems

Computational chemistry offers a powerful lens through which to study the properties and interactions of molecules like this compound at an unprecedented level of detail. Techniques such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling are increasingly being applied to quinoline and quinolinone derivatives to predict their electronic properties, reactivity, and biological activities. bioline.org.brmdpi.comtandfonline.comingentaconnect.commdpi.comnih.govnih.govresearchgate.netmdpi.com

Future research will leverage these and more advanced computational methods to:

Predict Physicochemical Properties: Computational models can accurately predict properties of this compound such as its solubility, lipophilicity, and metabolic stability, which are crucial for its potential applications.

Elucidate Reaction Mechanisms: DFT calculations can be used to model the transition states and reaction pathways of novel synthetic routes to this compound, aiding in the optimization of reaction conditions. mdpi.com

Simulate Biological Interactions: Molecular docking and molecular dynamics simulations can be employed to predict how this compound interacts with potential biological targets, such as enzymes or receptors. tandfonline.comingentaconnect.comnih.govmdpi.com This in silico approach can guide the design of more potent and selective this compound analogs.

Develop QSAR Models: By correlating the structural features of a series of this compound derivatives with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. bioline.org.br

The integration of computational and experimental approaches will be a hallmark of future this compound research, with computational predictions guiding experimental design and experimental results feeding back to refine computational models.

Table 2: Application of Computational Methods in this compound Research

Computational MethodApplication to this compound Research
Density Functional Theory (DFT) Prediction of electronic structure, reactivity, and spectroscopic properties. Elucidation of reaction mechanisms. bioline.org.brmdpi.comtandfonline.com
Molecular Docking Prediction of binding modes and affinities of this compound with biological targets. tandfonline.comingentaconnect.comnih.govmdpi.com
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of this compound and its complexes with biological macromolecules over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict the biological activity of this compound derivatives based on their chemical structure. bioline.org.br

Development of High-Throughput Analytical Methodologies for this compound Research

To fully explore the potential of this compound and its derivatives, robust and efficient analytical methods are required. High-throughput screening (HTS) assays are essential for rapidly evaluating the biological activity of large libraries of compounds. asm.orgontosight.airesearchgate.netamerigoscientific.comnih.gov The development of analytical methods is a systematic process that ensures accuracy, precision, and reliability. scioninstruments.comupm-inc.comlabmanager.comjddtonline.inforesearchgate.net

Future efforts in this area will focus on:

High-Throughput Screening (HTS) Assays: Designing and implementing HTS assays to screen libraries of this compound analogs against a panel of biological targets. This will enable the rapid identification of "hit" compounds with desired activities. asm.orgresearchgate.net The development of cell-based assays will be particularly important for assessing the activity of this compound in a more physiologically relevant context. nih.gov

Advanced Separation Techniques: Developing and validating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for the rapid and sensitive quantification of this compound and its metabolites in complex biological matrices. upm-inc.comlabmanager.com

Mass Spectrometry-Based Approaches: Utilizing mass spectrometry for the structural elucidation of novel this compound derivatives and for metabolomics studies to understand how this compound is processed in biological systems.

Miniaturization and Automation: Incorporating miniaturized and automated analytical platforms to increase throughput and reduce the consumption of reagents and samples. nih.gov

The development of these high-throughput analytical methodologies will be crucial for accelerating the pace of this compound research, from the discovery of new synthetic pathways to the identification of novel biological activities.

Q & A

Q. Methodological Notes

  • Data Tables : Include contingency tables for categorical variables (e.g., user engagement tiers vs. assessment scores) and time-series plots for longitudinal metrics .
  • Contradiction Analysis : Use Fleiss’ kappa for inter-rater reliability in qualitative coding, and Cochrane’s Q-test for heterogeneity in meta-analyses .
  • Advanced Frameworks : For mixed-methods studies, adopt Creswell’s explanatory sequential design to prioritize quantitative phase followed by qualitative exploration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.